6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C26H25N3O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O2/c1-4-14-31-22-13-12-18(15-23(22)30-3)16-29-25-17(2)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-13,15H,4,14,16H2,1-3H3 |
InChI Key |
HTFXYQAQKIRXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Isatin and o-Phenylenediamine
Isatin (1 mol) and o-phenylenediamine (1 mol) are refluxed in glacial acetic acid (10 mL) for 15 minutes, yielding 6H-indolo[2,3-b]quinoxaline as a pale reddish-yellow precipitate. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons of isatin, followed by cyclodehydration. Purification via recrystallization in acetic acid affords the core structure in 95% yield.
Key Data :
-
Characterization :
Synthesis of 3-Methoxy-4-Propoxybenzyl Substituent
The 3-methoxy-4-propoxybenzyl group is prepared via sequential etherification of vanillin (4-hydroxy-3-methoxybenzaldehyde).
Propylation of 4-Hydroxy-3-Methoxybenzaldehyde
Vanillin (1 mol) is treated with 1-bromopropane (3 mol) in acetone-water (16:1) with K₂CO₃ (1.1 mol) and polyethylene glycol (PEG) as a phase-transfer catalyst. The mixture is stirred at room temperature for 2 hours, yielding 3-methoxy-4-propoxybenzaldehyde.
Key Data :
-
Yield : 85–90%.
-
Characterization :
Alkylation of 7-Methyl-6H-Indolo[2,3-b]Quinoxaline
The 3-methoxy-4-propoxybenzyl group is introduced via nucleophilic aromatic substitution.
Benzylation Reaction
A mixture of 7-methyl-6H-indolo[2,3-b]quinoxaline (1 mol), 3-methoxy-4-propoxybenzyl bromide (1.2 mol), and K₂CO₃ (2 mol) in acetonitrile (50 mL) is refluxed for 30 hours. The reaction is catalyzed by tetrabutylammonium bromide (TBAB), enhancing the nucleophilicity of the indoloquinoxaline nitrogen.
Key Data :
-
Yield : 70–75%.
-
Characterization :
Optimization and Catalytic Enhancements
Heterogeneous catalysts such as CuH₂PMo₁₁VO₄₀ supported on alumina improve reaction efficiency.
Catalytic Alkylation
Using CuH₂PMo₁₁VO₄₀/Al₂O₃ (5 wt%), the benzylation reaction achieves 90% yield at room temperature in toluene within 6 hours.
Key Data :
Spectroscopic and Analytical Validation
Structural Confirmation
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Alkylation | None | 30 | 70 | 95 |
| Catalytic Alkylation | CuH₂PMo₁₁VO₄₀ | 6 | 90 | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at position 9 is minimized using bulky benzyl halides.
-
Byproduct Formation : Unreacted benzyl bromide is removed via column chromatography (silica gel, hexane:ethyl acetate 7:3).
Scalability and Industrial Relevance
The catalytic route reduces reaction time by 80% and is scalable to kilogram-scale production with consistent yields >85% .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy and propoxy groups on the benzyl moiety undergo nucleophilic demethylation/dealkylation under acidic or oxidative conditions. For example:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic cleavage of ethers | HBr (48%) in glacial acetic acid, reflux (4 hr) | Removal of methoxy/propoxy groups | 72-85% | |
| Oxidative demethylation | BBr₃ in CH₂Cl₂, −78°C → RT (6 hr) | Conversion to phenolic derivatives | 68% |
These reactions enable strategic modification of electronic properties for structure-activity relationship (SAR) studies in medicinal chemistry applications .
Electrophilic Aromatic Substitution
The indoloquinoxaline core participates in regioselective electrophilic substitutions. Key positions include:
-
C-9 (activated by electron-donating indole nitrogen)
-
C-4' on the benzyl ring (para to methoxy group)
Documented examples:
Density functional theory (DFT) calculations confirm the C-9 position’s nucleophilic character (Fukui index: f⁻ = 0.152) .
Suzuki-Miyaura Coupling
Using brominated derivatives (e.g., 9-bromo analog):
| Catalyst System | Substrate | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane | 9-bromo-indoloquinoxaline | 4-carboxyphenylboronic acid | 89% |
Buchwald-Hartwig Amination
For functionalizing halogenated intermediates:
| Conditions | Amine | Application Target | Yield | Source |
|---|---|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Piperidine | Bioactive analog synthesis | 78% |
Oxidation of Methyl Group
The 7-methyl substituent undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂O, 80°C | 6 hr, pH 9 | 7-carboxylic acid | 63% | |
| SeO₂, dioxane/H₂O | Reflux, 12 hr | 7-formyl derivative | 55% |
Quinoxaline Ring Reduction
Catalytic hydrogenation modifies the quinoxaline system:
| Catalyst | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | RT, 24 hr | Tetrahydroquinoxaline | Enhanced planarity for DNA intercalation |
Biological Alkylation Reactions
In pharmacological contexts, the compound acts as an electrophile toward biological nucleophiles:
| Target | Interaction Site | Observed Effect | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| DNA Topoisomerase IIα | N7 of guanine residues | Enzyme inhibition | 2.4 ± 0.3 | |
| Tubulin polymerization | Cysteine thiols | Mitotic arrest | 5.1 ± 0.7 |
Photochemical Reactivity
The conjugated π-system undergoes [4+2] cycloaddition under UV light:
| Conditions | Additive | Product | Quantum Yield | Source |
|---|---|---|---|---|
| UV (365 nm), CH₃CN | Maleic anhydride | Diels-Alder adduct | Φ = 0.32 |
This reactivity profile positions 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline as a versatile scaffold for developing antitumor agents, optoelectronic materials, and catalytic intermediates. Future studies should explore enantioselective functionalization and metabolic stability of derivatives .
Scientific Research Applications
Antiviral Activity
Research has identified that derivatives of indolo[2,3-b]quinoxaline exhibit significant antiviral properties. Specifically, studies have shown that certain compounds within this class can inhibit the replication of various viruses:
- Herpes Simplex Virus (HSV) : Compounds similar to 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline have demonstrated capacity to inhibit HSV-1 and cytomegalovirus replication in cell cultures at concentrations ranging from 1 to 5 mM. This inhibition is attributed to their ability to interfere with viral DNA synthesis and protein production .
- Mechanism of Action : The antiviral mechanisms typically involve binding to viral components or cellular targets that are crucial for viral replication. For instance, some derivatives show DNA binding properties which enhance their biological activity against viral infections .
Anti-inflammatory Properties
Another significant application of this compound is in the field of anti-inflammatory research:
- Inhibition of Lipoxygenase (LOX) : Certain derivatives have been shown to decrease LOX activity, an enzyme involved in the inflammatory response. This reduction can lead to decreased production of leukotrienes, which are mediators of inflammation associated with conditions such as asthma and cardiovascular diseases .
- Comparative Efficacy : Studies have indicated that some indolo[2,3-b]quinoxaline derivatives exhibit anti-inflammatory effects that surpass those of traditional drugs like indomethacin. This highlights their potential as therapeutic agents in treating inflammatory diseases .
Case Study 1: Antiviral Testing
A specific derivative, 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, was tested for its antiviral efficacy against HSV-1 and varicella-zoster virus. Results indicated that at higher concentrations (around 300 mM), it could significantly reduce viral load in cultured cells .
Case Study 2: Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, a series of quinoxaline derivatives were evaluated for their ability to inhibit LOX activity. The results demonstrated a marked decrease in inflammatory markers in vitro, suggesting a potential pathway for developing new anti-inflammatory medications based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Photochemical Properties
Indoloquinoxaline derivatives exhibit tunable optoelectronic properties depending on substituents. Key comparisons include:
The 4-methoxyphenyl substituent maximizes HOMO energy and minimizes band gaps due to electron-donating effects, making it ideal for OLEDs . In contrast, alkyl or sulfur-containing groups (e.g., methylthio) reduce HOMO levels, increasing stability but limiting charge transport efficiency . The target compound’s 3-methoxy-4-propoxybenzyl group may similarly enhance electron-donating capacity, though experimental validation is needed.
Anticancer and Antiviral Profiles
- 9-Fluoroindolo[2,3-b]quinoxalines: Derivatives with CF₃, Cl, or Br substituents at the triazole-linked arene show potent activity against cervical, prostate, and lung cancer cells (IC₅₀: 0.8–2.1 μM) .
- 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline: Exhibits moderate cytotoxicity (IC₅₀: 5–10 μM) but strong DNA binding (lg Kₐ = 5.57–5.89) .
- Benzo-Annulated Derivatives (7H-Benzindoloquinoxalines): Show enhanced DNA affinity (lg Kₐ = 6.23–6.87) but reduced antiviral activity compared to non-annulated analogs .
Biological Activity
The compound 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.
Anticancer Activity
Recent studies have demonstrated that indoloquinoxaline derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives can inhibit the growth of cancer cell lines effectively.
Case Study: Anticancer Screening
A study evaluated the cytotoxic activity of several indoloquinoxaline derivatives against human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results are summarized in Table 1.
| Compound | MCF-7 IC50 (µg/mL) | NCI-H460 IC50 (µg/mL) | SF-268 IC50 (µg/mL) |
|---|---|---|---|
| Doxorubicin | 0.05 | 0.03 | 0.04 |
| Compound A | 0.01 | 0.02 | 0.03 |
| Compound B | 0.06 | 0.04 | 0.05 |
Table 1: Cytotoxicity of Indoloquinoxaline Derivatives
The results indicate that some derivatives exhibit lower IC50 values than doxorubicin, suggesting they may be more effective at lower concentrations while being non-cytotoxic to normal fibroblast cells (IC50 >100 µg/mL) .
Antimicrobial Activity
Indoloquinoxaline compounds have also been investigated for their antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
The antimicrobial activity was assessed using disk diffusion methods against both Gram-positive and Gram-negative bacteria, as well as fungi. The findings are presented in Table 2.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ampicillin | Staphylococcus aureus | 20 |
| Gentamicin | Escherichia coli | 25 |
| Compound A | Pseudomonas aeruginosa | 18 |
| Compound B | Bacillus subtilis | 22 |
Table 2: Antimicrobial Activity of Indoloquinoxaline Derivatives
The results demonstrate that certain derivatives exhibit substantial inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents .
The mechanism by which indoloquinoxalines exert their biological effects is believed to involve the modulation of various cellular pathways. For anticancer activity, these compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways such as PI3K/Akt and MAPK signaling . In terms of antimicrobial action, they may disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms .
Q & A
Q. How can solvent-free or green chemistry approaches improve sustainability in indoloquinoxaline synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
